![molecular formula C12H14ClF3N2O2 B1531790 4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride CAS No. 2098128-98-2](/img/structure/B1531790.png)
4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride
Descripción general
Descripción
“4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is an organic compound that serves as a building block in various chemical syntheses . It has a molecular formula of C7H8ClF3N2O .
Synthesis Analysis
One method of synthesizing a related compound involves refluxing a mixture of 4-(trifluoromethoxy)aniline and 1,4-di(2′-thienyl)-1,4-butadione in toluene with p-toluenesulfonic acid. After 36 hours, the toluene is removed and the product is purified using column chromatography .Molecular Structure Analysis
The molecular formula of “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” is C7H8ClF3N2O . The average mass is 228.599 Da and the monoisotopic mass is 228.027725 Da .Chemical Reactions Analysis
While specific chemical reactions involving “4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride” are not available, related compounds such as “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” may be used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on compounds like "4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride" often focuses on their synthesis and structural characterization. For instance, studies have detailed the synthesis of heterocyclic compounds including substituted benzodiazepines, indicating a broad interest in exploring different structural configurations and substituents to achieve desired chemical properties and potential applications (Herbert & Suschitzky, 1974; Mironov et al., 2009).
Chemical Reactions and Mechanisms
Detailed investigations into the chemical reactions and mechanisms of related compounds reveal the complexity and diversity of interactions these molecules can undergo. For example, the alkaline hydrolysis of diazepam, a well-known benzodiazepine, has been thoroughly studied, providing insights into the chemical behavior and transformation pathways of such molecules in different conditions (Yang, 1998).
Potential Applications in Medical and Biological Research
Although the specific applications of "4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride" were not directly identified, related research emphasizes the importance of such compounds in medical and biological contexts. For instance, the synthesis of novel triazole derivatives with anticonvulsant activity showcases the ongoing exploration of benzodiazepine derivatives for therapeutic uses (Mahdavi et al., 2010).
Safety And Hazards
Direcciones Futuras
While specific future directions for “4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride” are not available, related compounds like “4-(Trifluoromethoxy)phenylhydrazine hydrochloride” have been used in the development of electrochromic devices . These devices change color when a voltage is applied, and have potential applications in smart windows, auto-dimming mirrors, and energy storage devices .
Propiedades
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1,4-diazepan-5-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c13-12(14,15)19-10-3-1-9(2-4-10)17-8-7-16-6-5-11(17)18;/h1-4,16H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSAUOLVYFTEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)C2=CC=C(C=C2)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



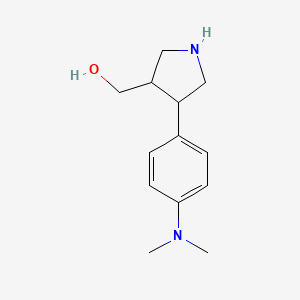
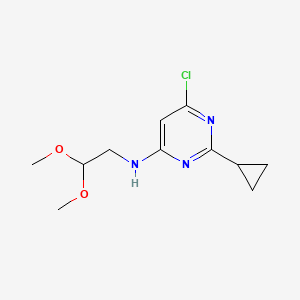

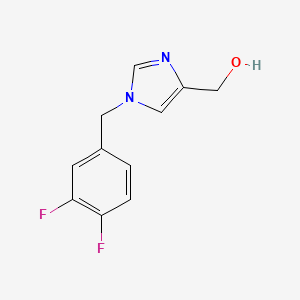
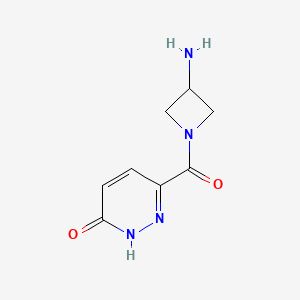
![2-Cyclohexyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1531718.png)
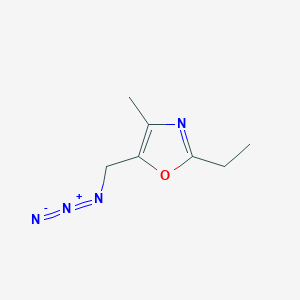

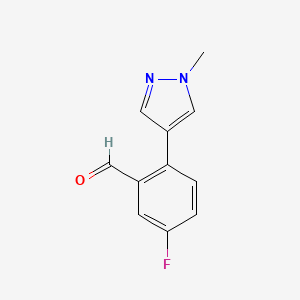

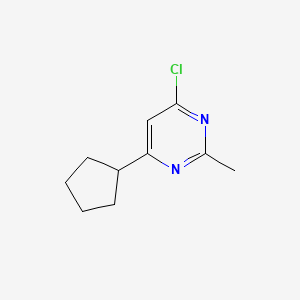
![(3,3-Dimethylbutan-2-yl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1531728.png)
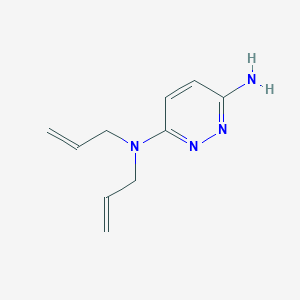
![6-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyridazin-3-amine](/img/structure/B1531730.png)